molecular formula C10H9FO B1148194 1-(4-Fluorophenyl)but-1-en-3-one CAS No. 1611-38-7

1-(4-Fluorophenyl)but-1-en-3-one

Cat. No.: B1148194
CAS No.: 1611-38-7
M. Wt: 164.18
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Description

1-(4-Fluorophenyl)but-1-en-3-one is an organic compound with the molecular formula C10H9FO and a molecular weight of 164.18 g/mol It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a butenone moiety

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)but-1-en-3-one can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-Fluorophenyl)but-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohol.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Scientific Research Applications

1-(4-Fluorophenyl)but-1-en-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)but-1-en-3-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

1-(4-Fluorophenyl)but-1-en-3-one can be compared with other similar compounds such as:

Properties

IUPAC Name

(E)-4-(4-fluorophenyl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h2-7H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOKEPVAYTWJGM-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90876251
Record name 3-Buten-2-one,4-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90876251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1611-38-7
Record name 3-Buten-2-one,4-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90876251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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